6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 37016-01-6
VCID: VC2470952
InChI: InChI=1S/C12H15N3OS/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3
SMILES: COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol

6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole

CAS No.: 37016-01-6

Cat. No.: VC2470952

Molecular Formula: C12H15N3OS

Molecular Weight: 249.33 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole - 37016-01-6

Specification

CAS No. 37016-01-6
Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
IUPAC Name 6-methoxy-2-piperazin-1-yl-1,3-benzothiazole
Standard InChI InChI=1S/C12H15N3OS/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3
Standard InChI Key KZRIGTDFSPUENO-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3

Introduction

Synthesis Methods

General Synthetic Routes for Benzothiazole-Piperazine Compounds

Physical and Chemical Properties

Structural Characteristics

The structural characteristics of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole can be extrapolated from related compounds. For instance, 6-methoxy-2-piperidin-1-yl-1,3-benzothiazole, a structurally similar compound, has a molecular weight of 248.344 and a molecular formula of C13H16N2OS . Given the structural differences between piperazine and piperidine, 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole would have distinct but related physicochemical properties.

The presence of the methoxy group at position 6 of the benzothiazole ring influences the electron density distribution within the molecule. This substitution pattern affects properties such as lipophilicity, solubility, and membrane permeability, which are crucial factors in determining a compound's pharmacokinetic profile.

Table 1: Estimated Physicochemical Properties of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole

PropertyValueSignificance
Molecular FormulaC12H15N3OSComposition determining molecular interactions
Polar Surface Area~50-60 ŲIndicative of membrane permeability
LogP~2.5-3.5Measure of lipophilicity affecting absorption
Hydrogen Bond Acceptors4Critical for target binding interactions
Hydrogen Bond Donors1Important for solubility and target binding

Spectroscopic Data

The characterization of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole would typically involve various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the proton and carbon environments within the molecule. The aromatic protons of the benzothiazole ring would appear in the downfield region (δ 7-8 ppm), while the methoxy protons would resonate at approximately δ 3.8-4.0 ppm. The piperazine protons would likely appear as multiplets in the region of δ 2.5-3.5 ppm.

Fourier-Transform Infrared (FTIR) spectroscopy would show characteristic absorption bands for the C-N, C=N, C-S, and C-O functional groups present in the molecule. Mass spectrometry would confirm the molecular weight and fragmentation pattern specific to the compound's structure.

Biological Activities and Applications

Antimicrobial Properties

Benzothiazole derivatives incorporating piperazine moieties have demonstrated significant antimicrobial activities. Research on structurally related compounds has shown effectiveness against various bacterial and fungal pathogens. For instance, N-(6-methoxybenzothiazol-2-yl)-3-(4-substituedpiperazinyl)propanamide derivatives have been evaluated for their antibacterial and antifungal properties against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans .

In vitro studies have utilized agar-based disc diffusion and minimum inhibitory concentration assays to quantify antimicrobial activity. Notably, certain benzothiazole-piperazine derivatives showed inhibition zones of approximately 12 mm against the tested microbial strains, indicating moderate to significant antimicrobial potential .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, benzothiazole-piperazine derivatives have demonstrated a range of other pharmacological activities. These include antioxidant, anti-inflammatory, antidepressant, and anticonvulsant properties . The specific combination of structural elements in 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole may confer unique pharmacological profiles that could be exploited for various therapeutic applications.

Molecular docking studies with related compounds have provided insights into potential molecular targets. For instance, docking studies with DNA gyrase subunit B of S. aureus have been performed to predict interactions with benzothiazole-piperazine derivatives, suggesting potential mechanisms for their antibacterial activity .

Structure-Activity Relationship

Role of Benzothiazole Core

The benzothiazole core is fundamental to the biological activity of 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole. This heterocyclic system provides a rigid scaffold that positions functional groups in specific spatial orientations, facilitating optimal interactions with biological targets. The thiazole ring contains both nitrogen and sulfur atoms, which can participate in hydrogen bonding and other non-covalent interactions with target proteins.

Research has established that the benzothiazole scaffold contributes significantly to various pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties . The planar nature of the benzothiazole ring system may facilitate intercalation with DNA, potentially explaining some of the observed biological effects.

Importance of Methoxy Group

The methoxy substituent at position 6 of the benzothiazole ring plays a crucial role in determining the compound's physicochemical and pharmacological properties. Methoxy groups are known to increase electron density in aromatic systems through resonance effects, potentially enhancing interactions with electron-deficient regions of biological targets.

The presence of the methoxy group also affects lipophilicity and membrane permeability, which are critical factors influencing a compound's ability to reach its intended target. Additionally, the methoxy group may serve as a hydrogen bond acceptor, further contributing to specific molecular interactions with biological targets.

Significance of Piperazine Moiety

The piperazine ring in 6-Methoxy-2-(piperazin-1-yl)benzo[d]thiazole serves multiple important functions. As a basic nitrogen-containing heterocycle, piperazine enhances water solubility, improving the compound's pharmacokinetic profile. The piperazine moiety also provides opportunities for additional functionalization, allowing for the development of more complex derivatives with enhanced biological activities.

Research on benzothiazole-piperazine compounds has demonstrated that the piperazine component contributes significantly to their biological activities . The nitrogen atoms in the piperazine ring can interact with various biological targets through hydrogen bonding and ionic interactions, potentially explaining the diverse pharmacological activities observed with these compounds.

Research Progress and Future Directions

Current Status of Research

Research on benzothiazole-piperazine derivatives has progressed significantly in recent years, with numerous studies exploring their synthesis, characterization, and biological activities. The development of novel synthetic routes has facilitated the preparation of increasingly complex derivatives with enhanced pharmacological properties.

Structure-activity relationship studies have provided valuable insights into the molecular features responsible for specific biological activities. These studies have guided the rational design of new benzothiazole-piperazine derivatives with improved potency and selectivity for various therapeutic targets.

Advanced computational methods, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) prediction, have been employed to better understand the interactions between benzothiazole-piperazine compounds and their biological targets . These in silico approaches complement experimental studies and accelerate the drug discovery process.

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